Mechanism of (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene induced mutagenesis
Mechanism of (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene induced mutagenesis
An In-Depth Technical Guide to the Mutagenic Mechanism of (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene
Abstract
Benzo(a)pyrene (BaP), a ubiquitous environmental pro-carcinogen found in tobacco smoke, grilled foods, and industrial emissions, represents a significant threat to human health.[1] Its potent mutagenicity is not inherent but arises from a complex, multi-step process of metabolic activation within the cell. This guide provides a comprehensive technical overview of the molecular mechanisms by which BaP is converted into its ultimate carcinogenic form, how this metabolite damages DNA, the cellular responses to this damage, and the resulting characteristic mutational signatures that are hallmarks of smoking-induced cancers. We will dissect the key enzymatic players, the structural biology of the DNA lesions, the intricacies of DNA repair and damage tolerance pathways, and the experimental methodologies employed to investigate these processes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the etiological link between a defined chemical carcinogen and human cancer.
The Metabolic Gauntlet: Activation of Benzo(a)pyrene
Benzo(a)pyrene itself is chemically inert; it must be enzymatically converted into a reactive electrophile to exert its genotoxic effects. This bioactivation is a double-edged sword of the cell's xenobiotic metabolism system, which is designed to detoxify foreign compounds but, in this case, generates a potent mutagen.[2] The process is primarily a three-step enzymatic cascade.
Step 1: Initial Epoxidation by Cytochrome P450 Enzymes The process begins with the action of cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family, CYP1A1 and CYP1B1.[3][4] These enzymes introduce an epoxide group across the 7,8-double bond of BaP, forming BaP-7,8-epoxide. The expression of these enzymes is regulated by the Aryl Hydrocarbon Receptor (AhR), a transcription factor that is activated by BaP itself, creating a feedback loop that can enhance its own metabolism.[3][5] Studies in AhR-deficient mice have shown a complete suppression of BaP-induced tumor formation, providing direct evidence for the critical role of this receptor in BaP carcinogenesis.[5]
Step 2: Hydration to a Diol The newly formed epoxide is a substrate for microsomal epoxide hydrolase (EPHX1), which catalyzes the addition of water to the epoxide ring.[3] This reaction opens the ring and results in the formation of (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene, also known as BaP-7,8-dihydrodiol.
Step 3: The Final, Critical Epoxidation The BaP-7,8-dihydrodiol is then subjected to a second oxidation by CYP1A1 or CYP1B1.[3] This reaction targets the 9,10-double bond on the opposite side of the diol group, forming the ultimate carcinogen: (+)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[6][7] The "anti" stereoisomer, where the epoxide ring is on the opposite face of the molecule from the hydroxyl groups, is the most mutagenic and carcinogenic form.[7]
Caption: Covalent binding of BPDE to the N2 position of a guanine base in DNA.
The Cellular Crossroads: Repair or Replicate
Once a BPDE-DNA adduct is formed, the cell faces a critical choice: either remove the lesion through DNA repair or attempt to replicate past it, risking the introduction of a permanent mutation.
A. Damage Recognition and Nucleotide Excision Repair (NER) The primary defense against bulky lesions like dG-N2-BPDE is the Nucleotide Excision Repair (NER) pathway. [8][9]NER is a highly versatile "cut-and-patch" mechanism that recognizes helix-distorting damage. [10]
-
Damage Recognition: The XPC-HR23B protein complex is a key player that initially recognizes the structural distortion caused by the adduct. [10]2. Verification and Unwinding: The transcription factor II H (TFIIH) complex is recruited, which unwinds the DNA around the lesion.
-
Dual Incision: Two endonucleases, XPG and XPF-ERCC1, make incisions on the damaged strand, one on each side of the adduct, excising an oligonucleotide fragment of about 24-32 nucleotides. [10]4. Synthesis and Ligation: The resulting gap is filled in by DNA polymerases δ/ε using the undamaged strand as a template, and the final nick is sealed by a DNA ligase.
Efficient NER is crucial for preventing mutagenesis. Deficiencies in this pathway, as seen in the genetic disorder Xeroderma Pigmentosum, lead to extreme sensitivity to carcinogens. [11]While NER is the main pathway, some evidence suggests a minor role for Base Excision Repair (BER) in processing BPDE adducts. [11] B. Replication Fork Stalling and Translesion Synthesis (TLS) If an adduct is not repaired before the cell enters S-phase, the DNA replication machinery will stall upon encountering the lesion. [12]Replicative DNA polymerases are high-fidelity enzymes and cannot accommodate a distorted template base. [8]To prevent a complete collapse of the replication fork, which can lead to cell death, cells employ a damage tolerance mechanism called Translesion Synthesis (TLS). [13] TLS utilizes specialized, low-fidelity DNA polymerases that can replicate across damaged templates. [12]For BPDE-guanine adducts, DNA polymerase kappa (Pol κ) plays a major role. [12][14]Studies in mouse embryonic fibroblasts have shown that Pol κ is responsible for bypassing at least two-thirds of BPDE-guanine adducts. [12]These TLS polymerases have a more open and flexible active site, allowing them to accommodate the bulky adduct. However, this flexibility comes at the cost of accuracy. They often misinsert an incorrect nucleotide opposite the damaged base, which, if not corrected, becomes a permanent mutation in the next round of replication. [8]
Caption: Cellular fates of a BPDE-DNA adduct, leading to either repair or mutation.
The Genomic Scar: The Mutational Signature of Benzo(a)pyrene
The error-prone bypass of dG-N2-BPDE adducts by TLS polymerases results in a highly characteristic pattern of mutations known as a mutational signature.
The G→T Transversion Hallmark The predominant mutation caused by BPDE is a G:C to T:A transversion. [15][16][17]This occurs because TLS polymerases frequently misinsert an adenine (A) opposite the adducted guanine (G*). During the subsequent round of replication, this misinserted adenine serves as a template for the incorporation of a thymine (T), completing the G→T transversion. This specific mutation type is a well-established molecular fingerprint of BaP exposure and is frequently observed in tumors associated with tobacco smoke. [16][17][18] Targeting of Key Cancer Genes This mutational process has profound consequences when it occurs within critical genes that regulate cell growth, such as tumor suppressor genes and oncogenes. The p53 tumor suppressor gene is a prominent target. [19]Analysis of p53 mutations in lung tumors from smokers reveals a spectrum dominated by G→T transversions, precisely the signature of BaP. [18][20][21]Furthermore, these mutations cluster at the same codons (e.g., 157, 248, 273) that are hotspots for BPDE adduct formation, providing a powerful line of evidence linking BaP exposure directly to the genetic alterations that drive lung cancer. [22]
| Target Gene | Common Codon Hotspots | Predominant Mutation | Consequence |
|---|---|---|---|
| TP53 | 157, 248, 273 | G→T Transversion | Loss of tumor suppressor function [22][20] |
| KRAS | 12 | G→T Transversion | Constitutive activation of oncogene [23]|
Methodologies for Interrogation
A variety of sophisticated techniques are required to study the complex pathway of BaP-induced mutagenesis, from quantifying the initial DNA damage to analyzing the final tumorigenic outcome.
Protocol 1: Quantification of dG-N2-BPDE Adducts by LC-MS/MS
-
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific DNA adducts. Its high sensitivity and specificity allow for the detection of low levels of adducts from complex biological samples, and its ability to resolve different isomers provides unambiguous structural confirmation. [24][25]* Objective: To quantify the level of dG-N2-BPDE adducts in cultured human cells (e.g., lung epithelial BEAS-2B or liver HepG2 cells) following exposure to BaP. [24][26]* Methodology:
-
Cell Culture and Exposure: Plate cells and allow them to attach. Treat with a known concentration of BaP (or the active metabolite BPDE) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
DNA Isolation: Harvest cells and isolate genomic DNA using a high-purity column-based kit or phenol-chloroform extraction. Ensure RNA is removed with RNase treatment.
-
DNA Quantification: Accurately measure DNA concentration using a spectrophotometer or fluorometer.
-
Enzymatic Hydrolysis: Digest a known amount of DNA (e.g., 10-50 µg) to individual deoxynucleosides. This is typically done using a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove proteins, salts, and unmodified deoxynucleosides, enriching the sample for the bulky, hydrophobic dG-N2-BPDE adduct.
-
LC-MS/MS Analysis: Inject the enriched sample into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Separate the dG-N2-BPDE adduct from other components using a C18 reverse-phase column.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). Monitor the specific mass transition for dG-N2-BPDE (e.g., m/z 568 → 452, corresponding to the precursor ion and the fragment after loss of the deoxyribose moiety).
-
-
Quantification: Generate a standard curve using a synthesized dG-N2-BPDE standard of known concentration. Calculate the amount of adduct in the sample, typically expressed as adducts per 10^6 or 10^8 normal nucleotides.
-
Caption: Experimental workflow for quantifying BPDE-DNA adducts using LC-MS/MS.
Protocol 2: In Vivo Carcinogenicity Study in A/J Mice
-
Rationale: While in vitro assays are crucial for mechanistic studies, in vivo animal models are essential for understanding tumorigenesis in the context of a whole organism, including factors like tissue-specific metabolism, DNA repair capacity, and immune response. The A/J mouse strain is highly susceptible to chemically induced lung tumors, making it an excellent model for studying lung carcinogens like BaP. [27][28]* Objective: To assess the ability of BaP to induce lung tumorigenesis in A/J mice.
-
Methodology:
-
Animal Acclimation: House A/J mice (e.g., 6-8 weeks old) in a controlled environment for at least one week prior to the study.
-
Carcinogen Administration: Administer BaP to the treatment group. A common method is a single intraperitoneal (i.p.) injection of BaP (e.g., 100 mg/kg body weight) dissolved in a vehicle like corn oil or tricaprylin. [28]A control group receives the vehicle only.
-
Monitoring: Monitor the animals regularly (e.g., weekly) for signs of toxicity and record body weights. The study duration is typically several months (e.g., 16-24 weeks) to allow for tumor development.
-
Necropsy and Tissue Collection: At the end of the study, euthanize the mice via CO2 asphyxiation. [28]Carefully dissect the lungs and inflate them with a fixative (e.g., Tellyesniczky's solution or 10% neutral buffered formalin) to preserve morphology.
-
Tumor Quantification: Examine the surface of the fixed lungs under a dissecting microscope. Count the number of visible tumor nodules on the lung surface for each animal. This provides the "tumor multiplicity" (average number of tumors per mouse).
-
Histopathology: Process the lung tissues for histopathological analysis. Embed the tissues in paraffin, section them, and stain with hematoxylin and eosin (H&E). A veterinary pathologist should examine the slides to confirm the diagnosis of neoplastic lesions (e.g., adenomas, adenocarcinomas) and assess tumor grade.
-
Data Analysis: Statistically compare the tumor multiplicity and incidence between the BaP-treated group and the control group using appropriate tests (e.g., Mann-Whitney U test for multiplicity, Fisher's exact test for incidence).
-
Conclusion and Future Perspectives
The mutagenic mechanism of (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene is a well-defined but complex cascade that elegantly illustrates the interplay between xenobiotic metabolism, DNA damage, cellular repair, and mutagenesis. The pathway from inert pro-carcinogen to a specific, cancer-driving G→T transversion is a cornerstone of molecular toxicology and provides a clear etiological link between environmental exposure and human cancer.
For researchers and drug development professionals, understanding this mechanism offers several avenues for intervention. These include the development of:
-
Inhibitors of CYP1A1/1B1: To block the initial metabolic activation of BaP.
-
Enhancers of NER: To promote the efficient removal of DNA adducts before they can be fixed as mutations.
-
Modulators of TLS pathways: To either inhibit error-prone bypass or promote more accurate lesion tolerance.
Future research will continue to refine our understanding of this process, focusing on the influence of genetic polymorphisms in metabolic and repair genes on individual susceptibility, the role of the epigenome in dictating damage hotspots, and the complex interplay between BaP-induced mutagenesis and other signaling pathways involved in inflammation and cell proliferation. [8][33]
References
-
Correlation between Base-Excision Repair Gene Polymorphisms and Levels of In-Vitro BPDE–Induced DNA Adducts. (2012). PLoS ONE. [Link]
-
DNA Damage Map Reveals Mutational Signature Stemming From Carcinogenic Compound. (2023). Chemical & Engineering News. [Link]
-
Crystal structure of a benzo[a]pyrene diol epoxide adduct in a ternary complex with a DNA polymerase. (2005). Proceedings of the National Academy of Sciences. [Link]
-
DNA Repair and Mutagenesis of ADP-Ribosylated DNA by Pierisin. (2024). Toxins. [Link]
-
Exome-wide mutation profile in benzo[a]pyrene-derived post-stasis and immortal human mammary epithelial cells. (2014). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
-
Quantitative Analysis of Translesion DNA Synthesis Across a Benzo[a]pyrene-Guanine Adduct in Mammalian Cells: The Role of DNA Polymerase Kappa. (2004). Journal of Biological Chemistry. [Link]
-
Metabolic activation of benzo[a]pyrene to BPDE and the formation of guanine adducts. (2018). ResearchGate. [Link]
-
Dissection of Cancer Mutational Signatures with Individual Components of Cigarette Smoking. (2023). ACS Chemical Research in Toxicology. [Link]
-
Translesion-synthesis-mediated bypass of DNA lesions occurs predominantly behind replication forks restarted by PrimPol. (2025). Cell Reports. [Link]
-
Detection of Benzo(a)pyrene:DNA Adducts in Human White Blood Cells. (1986). Cancer Research. [Link]
-
Translesion DNA synthesis across various DNA adducts produced by 3-nitrobenzanthrone in Escherichia coli. (2013). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
-
Modulation of benzo[a]pyrene–DNA adduct formation by CYP1 inducer and inhibitor. (2017). Archives of Toxicology. [Link]
-
Translesion Synthesis Across Polycyclic Aromatic Hydrocarbon Diol Epoxide Adducts of Deoxyadenosine by Sulfolobus solfataricus DNA Polymerase Dpo4. (2006). Chemical Research in Toxicology. [Link]
-
Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. (2023). International Journal of Molecular Sciences. [Link]
-
Dissection of Cancer Mutational Signatures with Individual Components of Cigarette Smoking. (2023). Chemical Research in Toxicology. [Link]
-
Development of an automated assay for accelerated in vitro detection of DNA adduct-inducing and crosslinking agents. (2021). Toxicology in Vitro. [Link]
-
Benzo[a]pyrene-induced mutagenesis of p53 hot-spot codons 248 and 249 in human hepatocytes. (2000). Molecular Carcinogenesis. [Link]
-
Detection of benzo(a)pyrene:DNA adducts in human white blood cells. (1986). Cancer Research. [Link]
-
Capsaicin inhibits benzo(a)pyrene-induced lung carcinogenesis in an in vivo mouse model. (2012). Inflammation Research. [Link]
-
p53 Mutations in Benzo(a)Pyrene-Exposed Human p53 Knock-in Murine Fibroblasts Correlate with p53 Mutations in Human Lung Tumors. (2005). Cancer Research. [Link]
-
Benzo[ a ]pyrene-7,8-dione is More Mutagenic than Anti -BPDE on p53 and is Dependent on the Generation of Reactive Oxygen Species. (2015). Chemical Research in Toxicology. [Link]
-
Organ-Specific Roles of CYP1A1 during Detoxication of Dietary Benzo[a]pyrene. (2010). Molecular Pharmacology. [Link]
-
Preferential Formation of Benzo[a]pyrene Adducts at Lung Cancer Mutational Hotspots in P53. (1996). Science. [Link]
-
Metabolic activation to a mutagen of 3-hydroxy-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, a secondary metabolite of benzo[a]pyrene. (1987). Carcinogenesis. [Link]
-
DNA Damage by Benzo(a)pyrene in Human Cells Is Increased by Cigarette Smoke and Decreased by a Filter Containing Rosemary Extract, Which Lowers Free Radicals. (2007). Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach. (2002). Biochemistry. [Link]
-
Benzo[a]pyrene (BP) DNA adduct formation in DNA repair–deficient p53 haploinsufficient [Xpa(−/−)p53(+/−)] and wild-type mice fed BP and BP plus chlorophyllin for 28 days. (2009). Carcinogenesis. [Link]
-
Differential metabolism of benzo[a]pyrene and benzo[a]pyrene-7,8-dihydrodiol by human CYP1A1 variants. (2001). Archives of Toxicology. [Link]
-
p53 Mutagenesis by Benzo[a]pyrene derived Radical Cations. (2012). International Journal of Cancer. [Link]
-
In vitro DNA/RNA Adductomics to Confirm DNA Damage Caused by Benzo[a]pyrene in the Hep G2 Cell Line. (2019). Frontiers in Chemistry. [Link]
-
Human genome-wide repair map of DNA damage caused by the cigarette smoke carcinogen benzo[a]pyrene. (2017). Proceedings of the National Academy of Sciences. [Link]
-
Metabolic activation and DNA adduct formation by benzo[a]pyrene. (2014). ResearchGate. [Link]
-
Benzo[a]pyrene-induced DNA damage and p53 modulation in human hepatoma HepG2 cells for the identification of potential biomarkers for PAH monitoring and risk assessment. (2006). Toxicology Letters. [Link]
-
The Sequence Dependence of Human Nucleotide Excision Repair Efficiencies of Benzo[a]pyrene-Derived DNA Lesions: Insights into the Structural Factors that Favor Dual Incisions. (2010). Journal of Molecular Biology. [Link]
-
Development of an automated assay for accelerated in vitro detection of DNA adduct-inducing and crosslinking agents. (2021). ResearchGate. [Link]
-
Structures and interaction of two common adducts: (A) BPDE-dG adduct... (2016). ResearchGate. [Link]
-
Importance of CYP1A1 and CYP1B1 in bioactivation of benzo[a]pyrene in human lung cell lines. (2009). STAMI. [Link]
-
Unveiling BPDE Induced Carcinogenic Signaling: Computational Insights into NF-κB, MAPK, and PI3K/Akt Pathway Activation. (2025). bioRxiv. [Link]
-
Oral benzo[a]pyrene-induced cancer: two distinct types in different target organs depend on the mouse Cyp1 genotype. (2009). Molecular Cancer. [Link]
-
Benzo[a]pyrene carcinogenicity is lost in mice lacking the aryl hydrocarbon receptor. (1998). Proceedings of the National Academy of Sciences. [Link]
-
DNA Adducts as Biomarkers for Monitoring Cancer. (2017). Clinician.com. [Link]
-
Efficacy of Deguelin and Silibinin on Benzo(a)pyrene-Induced Lung Tumorigenesis in A/J Mice. (2006). Journal of Carcinogenesis. [Link]
-
Carcinogenic activity of benzo[a]pyrene in a 2 year oral study in Wistar rats. (2014). ResearchGate. [Link]
Sources
- 1. genomeweb.com [genomeweb.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. stami.no [stami.no]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. pnas.org [pnas.org]
- 10. The Sequence Dependence of Human Nucleotide Excision Repair Efficiencies of Benzo[a]pyrene-Derived DNA Lesions: Insights into the Structural Factors that Favor Dual Incisions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Quantitative analysis of translesion DNA synthesis across a benzo[a]pyrene-guanine adduct in mammalian cells: the role of DNA polymerase kappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Translesion DNA synthesis across various DNA adducts produced by 3-nitrobenzanthrone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Translesion-synthesis-mediated bypass of DNA lesions occurs predominantly behind replication forks restarted by PrimPol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exome-wide mutation profile in benzo[a]pyrene-derived post-stasis and immortal human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dissection of Cancer Mutational Signatures with Individual Components of Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dissection of Cancer Mutational Signatures with Individual Components of Cigarette Smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Benzo[a]pyrene-induced DNA damage and p53 modulation in human hepatoma HepG2 cells for the identification of potential biomarkers for PAH monitoring and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Benzo[a]pyrene-induced mutagenesis of p53 hot-spot codons 248 and 249 in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. courses.washington.edu [courses.washington.edu]
- 23. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nebiolab.com [nebiolab.com]
- 25. clinician.com [clinician.com]
- 26. Frontiers | In vitro DNA/RNA Adductomics to Confirm DNA Damage Caused by Benzo[a]pyrene in the Hep G2 Cell Line [frontiersin.org]
- 27. Capsaicin inhibits benzo(a)pyrene-induced lung carcinogenesis in an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Efficacy of Deguelin and Silibinin on Benzo(a)pyrene-Induced Lung Tumorigenesis in A/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
